BTZ2 Formation Yield of 1% Versus BTZ1 at 5% Under Clinically Relevant Oxidative Storage Conditions
In a direct head-to-head degradation study under simulated clinical use conditions (reconstituted Velcade in 0.9% NaCl/D₂O at 4°C, air-filled vials, 1 month), BTZ2 (Bortezomib Impurity 4) formed at 1% of starting bortezomib by NMR integration, while the primary degradant BTZ1 formed at 5%, giving a total degradation burden of 6% [1]. This 1:5 formation ratio is a fingerprint for oxidative deboronation pathway partitioning and is not reproduced by any other bortezomib impurity [1].
| Evidence Dimension | Degradation product formation yield (% of starting BTZ) after 1 month at 4°C under air |
|---|---|
| Target Compound Data | 1% (BTZ2, determined by NMR integration) |
| Comparator Or Baseline | BTZ1 (N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide): 5%; Total degradation products: 6% |
| Quantified Difference | BTZ2 forms at 5-fold lower abundance than BTZ1; represents approximately 17% of the total degradation product pool |
| Conditions | Reconstituted commercial bortezomib-mannitol (Velcade) in sterile 0.9% NaCl/D₂O, stored at 4°C in air-filled NMR tubes, ¹H NMR integration at 600 MHz |
Why This Matters
Procurement of BTZ2 as a discrete reference standard is mandatory because its low 1% formation level necessitates a highly pure, independently synthesized standard for accurate quantification in stability studies — co-elution or misidentification with the 5-fold more abundant BTZ1 would invalidate impurity profiling.
- [1] Bolognese A, Esposito S, D'Abrosca F, et al. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Advances in Hematology, 2009, 2009:704928. DOI: 10.1155/2009/704928. Abstract: 'After a month, the air filled samples showed the presence of two main degradation products (6% of starting material), the ... BTZ1; 5% ... and the ... BTZ2; 1%, determined from NMR integration.' View Source
